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Compound of Interest

Compound Name:
(S)-Pyrrolidin-3-ylmethanol

hydrochloride

Cat. No.: B578605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (S)-Pyrrolidin-3-ylmethanol
hydrochloride (CAS No. 1316087-88-3), a chiral building block of significant interest in

medicinal chemistry and drug development. This document details its chemical identity,

physical properties, and analytical characterization methods. Furthermore, it presents a

representative experimental protocol for its application in the synthesis of Dipeptidyl Peptidase-

4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. This guide is

intended to serve as a valuable resource for researchers and scientists engaged in the design

and synthesis of novel therapeutic agents.

Chemical Identification and Properties
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral pyrrolidine derivative valued for its

utility as a versatile synthetic intermediate. Its stereochemistry and functional groups make it an

important starting material for the synthesis of complex molecules with specific biological

activities.
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Identifier Value Source

CAS Number 1316087-88-3 [1][2][3]

IUPAC Name
[(3S)-pyrrolidin-3-

yl]methanol;hydrochloride
[4]

Molecular Formula C₅H₁₂ClNO [3][4]

Molecular Weight 137.61 g/mol [3][4]

SMILES C1CNC[C@H]1CO.Cl [3]

InChI Key
RPSPXNVYBCMWAR-

JEDNCBNOSA-N
[4]

Physical Properties

Property Value Source

Appearance Off-white to pale beige solid [4]

Melting Point 174-176 °C [4]

Solubility

Slightly soluble in water;

soluble in methanol and

DMSO

[4]

Hygroscopicity Hygroscopic [4]

Analytical Characterization
A thorough analytical characterization is crucial for confirming the identity and purity of (S)-
Pyrrolidin-3-ylmethanol hydrochloride. The primary methods employed are Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H)

and carbon-¹³ (¹³C) NMR spectra exhibit characteristic signals corresponding to the pyrrolidine

ring and the hydroxymethyl group.[4]

¹H NMR

(DMSO-d₆)

Chemical Shift

(ppm)
Multiplicity Integration Assignment

~9.3 (broad) s 2H NH₂⁺

~4.8 (broad) s 1H OH

3.3-3.5 m 2H CH₂-OH

2.8-3.2 m 4H CH₂-N

~2.5 m 1H CH

1.6-2.0 m 2H CH₂

¹³C NMR (DMSO-d₆) Chemical Shift (ppm) Assignment

~64.0 CH₂-OH

~45.0, ~46.0 CH₂-N

~38.0 CH

~28.0 CH₂

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.
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Functional Group
Characteristic Absorption

(cm⁻¹)
Source

O-H Stretch 3200-3600 (broad) [4]

N-H Stretch ~3000 (broad) [4]

C-H Stretch 2800-3000

C-O Stretch 1000-1200

2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the molecule. For the free base of (S)-Pyrrolidin-3-ylmethanol, the molecular ion peak is

observed at m/z 101.1.[4]

m/z Interpretation Source

101.1 [M]⁺ (free base) [4]

70.1 [M - CH₂OH]⁺

57.1 [M - CH₂OH - CH₃]⁺

Application in Synthesis: A Representative Protocol
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a key starting material in the synthesis of

various pharmaceutical compounds, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[4]

These inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

The following is a representative, multi-step protocol for the synthesis of a fluorinated

pyrrolidine-based DPP-4 inhibitor, illustrating the utility of (S)-Pyrrolidin-3-ylmethanol
hydrochloride.

3.1. Experimental Workflow
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Step 1: Protection of Amine

Step 2: Mesylation of Alcohol

Step 3: Fluorination

Step 4: Deprotection

Step 5: Coupling Reaction

(S)-Pyrrolidin-3-ylmethanol
hydrochloride

Boc-protected
(S)-pyrrolidin-3-ylmethanol

Boc₂O, Et₃N
DCM, 0°C to rt

Mesylated Intermediate

MsCl, Et₃N
DCM, 0°C

Fluorinated Intermediate

TBAF, THF
reflux

(S)-3-Fluoropyrrolidine
hydrochloride

HCl in Dioxane

DPP-4 Inhibitor Precursor

Amide Coupling Reagents
(e.g., HATU, DIPEA)

Final DPP-4 Inhibitor

Final modification

Click to download full resolution via product page

Caption: Synthetic workflow for a DPP-4 inhibitor.
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3.2. Detailed Methodologies

Step 1: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol

To a stirred solution of (S)-Pyrrolidin-3-ylmethanol hydrochloride (1.0 eq) in

dichloromethane (DCM, 10 volumes) at 0 °C is added triethylamine (Et₃N, 2.2 eq). Di-tert-butyl

dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM (2 volumes) is then added dropwise. The

reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon

completion, the reaction is quenched with water, and the organic layer is separated, washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to

yield the Boc-protected intermediate.

Step 2: Mesylation of the Hydroxyl Group

The Boc-protected alcohol (1.0 eq) is dissolved in DCM (10 volumes) and cooled to 0 °C.

Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride

(MsCl, 1.2 eq). The reaction is stirred at 0 °C for 2 hours. The mixture is then washed with cold

water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the

mesylated intermediate, which is often used in the next step without further purification.

Step 3: Nucleophilic Fluorination

The crude mesylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 10 volumes).

Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF) is added, and the mixture is

heated to reflux for 16 hours. After cooling to room temperature, the solvent is removed under

reduced pressure. The residue is taken up in ethyl acetate, washed with water and brine, dried,

and concentrated. The crude product is purified by column chromatography on silica gel to give

the fluorinated pyrrolidine derivative.

Step 4: Boc Deprotection

The N-Boc protected fluoropyrrolidine (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-

dioxane (10 volumes) and stirred at room temperature for 4 hours. The solvent is evaporated

under reduced pressure to yield the hydrochloride salt of the fluorinated pyrrolidine.

Step 5: Amide Coupling to form the DPP-4 Inhibitor
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To a solution of the appropriate carboxylic acid precursor for the target DPP-4 inhibitor (1.0 eq)

in dimethylformamide (DMF, 10 volumes) are added HATU (1.1 eq) and diisopropylethylamine

(DIPEA, 3.0 eq). The mixture is stirred for 10 minutes before adding the fluoropyrrolidine

hydrochloride salt (1.2 eq). The reaction is stirred at room temperature for 12 hours. The

reaction mixture is then diluted with ethyl acetate and washed successively with saturated

sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous

sodium sulfate, filtered, and concentrated. The final compound is purified by preparative HPLC

to yield the target DPP-4 inhibitor.

Logical Relationships in Drug Discovery
The development of novel therapeutics often follows a structured pipeline, from initial concept

to a potential drug candidate. The use of building blocks like (S)-Pyrrolidin-3-ylmethanol
hydrochloride is a critical component of this process.

Discovery Phase

Optimization Phase Development Phase

Target Identification
(e.g., DPP-4) Lead Generation Structure-Activity

Relationship (SAR)

(S)-Pyrrolidin-3-ylmethanol
Hydrochloride Key Building Block

ADME/Tox Screening Drug Candidate
Optimized Lead

Click to download full resolution via product page

Caption: Drug discovery and development pipeline.

Conclusion
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a fundamentally important chiral building block

with well-defined chemical and physical properties. Its utility in the stereoselective synthesis of

complex molecules, particularly in the development of DPP-4 inhibitors, underscores its

significance in modern medicinal chemistry. This guide provides essential data and a

representative synthetic protocol to aid researchers in leveraging this valuable compound in

their drug discovery and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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